molecular formula C25H21NO4 B2702125 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-48-5

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2702125
CAS No.: 866809-48-5
M. Wt: 399.446
InChI Key: OEGAHNREBUJFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with methoxybenzoyl and methoxyphenylmethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a base.

    Substitution Reactions: The methoxybenzoyl and methoxyphenylmethyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively. These reactions require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Final Assembly: The final product is obtained by coupling the substituted quinoline with the appropriate benzoyl and phenylmethyl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups enhance its binding affinity and specificity. The quinoline core can intercalate with DNA, making it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, leading to its anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    4-Methoxybenzoyl Derivatives: Compounds with similar substituents that exhibit comparable pharmacological properties.

    Methoxyphenylmethyl Substituted Quinoline: Variants with different substitution patterns on the quinoline core.

Uniqueness

3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and bioavailability, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-19-11-7-17(8-12-19)15-26-16-22(25(28)21-5-3-4-6-23(21)26)24(27)18-9-13-20(30-2)14-10-18/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGAHNREBUJFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.